N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a pyridine ring, a thieno[2,3-d]pyrimidine core, and an amine group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-(pyridin-3-yl)pyrimidin-4-amine derivatives
- 4-aminopyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
917906-75-3 |
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Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
N-(4-methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12N4OS/c1-8-6-19-13-11(8)12(15-7-16-13)17-9-5-14-4-3-10(9)18-2/h3-7H,1-2H3,(H,15,16,17) |
InChI Key |
RSPYRSDNIYAVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=C(C=CN=C3)OC |
Origin of Product |
United States |
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